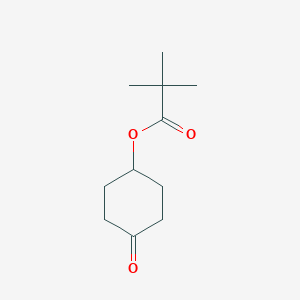

4-Oxo-cyclohexyl 2,2-dimethylpropanoate

Description

4-Oxo-cyclohexyl 2,2-dimethylpropanoate is an ester derivative featuring a cyclohexane ring substituted with a ketone group at the 4-position, esterified with 2,2-dimethylpropanoic acid (pivalic acid). The compound’s structure combines the steric bulk of the pivalate ester group—known for enhancing hydrolytic stability—with the electron-withdrawing ketone moiety on the cyclohexyl ring. This configuration influences its physicochemical properties, including solubility, volatility, and reactivity.

Properties

Molecular Formula |

C11H18O3 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

(4-oxocyclohexyl) 2,2-dimethylpropanoate |

InChI |

InChI=1S/C11H18O3/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h9H,4-7H2,1-3H3 |

InChI Key |

GIZILHSFFFPQMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)OC1CCC(=O)CC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-cyclohexyl 2,2-dimethylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 4-oxocyclohexanecarboxylic acid with 2,2-dimethylpropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another approach involves the use of 4-oxocyclohexanecarboxylic acid chloride, which reacts with 2,2-dimethylpropanol in the presence of a base such as pyridine. This method often provides higher yields and greater purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 4-Oxo-cyclohexyl 2,2-dimethylpropanoate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-cyclohexyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of 4-oxocyclohexanecarboxylic acid.

Reduction: Formation of 4-hydroxycyclohexyl 2,2-dimethylpropanoate.

Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

4-Oxo-cyclohexyl 2,2-dimethylpropanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Oxo-cyclohexyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group may undergo hydrolysis, releasing 4-oxocyclohexanecarboxylic acid and 2,2-dimethylpropanol, which can further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-oxo-cyclohexyl 2,2-dimethylpropanoate with structurally related esters containing the 2,2-dimethylpropanoate group, focusing on molecular features, physical properties, and reactivity.

3-Chloro-2-hydroxy-1-propyl 2,2-dimethylpropanoate

- Structure : Features a chlorohydrin (Cl and OH groups) on a propyl chain.

- Synthesis: Produced via hydrolysis of 2-chloro-1-(chloromethyl)ethyl 2,2-dimethylpropanoate in 1,4-dioxane with sodium carbonate, yielding 62% after distillation .

- Reactivity : The chlorohydrin group enables nucleophilic substitution or elimination reactions, contrasting with the inert cyclohexyl ketone in the target compound.

- Physical Properties : Polar chlorohydrin increases hydrophilicity compared to the hydrophobic cyclohexyl oxo group.

4-Hydroxypentyl 2,2-dimethylpropanoate (CAS 138459-92-4)

- Structure : Contains a hydroxypentyl chain with a hydroxyl group at the 4-position.

- Physicochemical Behavior : The hydroxyl group enhances water solubility, whereas the target compound’s ketone reduces polarity. The branched ester group contributes to moderate volatility in both compounds .

- Applications : Hydroxypentyl derivatives may favor biological applications due to improved aqueous solubility, while the target’s ketone could stabilize hydrophobic interactions in organic matrices.

4-[(1E)-3-Oxo-3-phenylprop-1-en-1-yl]phenyl 2,2-dimethylpropanoate (CAS 331459-75-7)

- Structure: Aryl-substituted enone system with a phenyl group conjugated to a ketone.

- Physical Properties : Predicted boiling point (443.9°C) and density (1.113 g/cm³) reflect high molecular weight and aromaticity, contrasting with the target’s alicyclic structure .

2-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-oxoethyl 2,2-dimethylpropanoate

- Structure: Bulky tert-butyl groups and a phenolic hydroxyl adjacent to the ester.

- Stability: Steric hindrance from tert-butyl groups may further shield the ester from hydrolysis compared to the target compound. The phenolic hydroxyl could act as an antioxidant, a feature absent in the target .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.